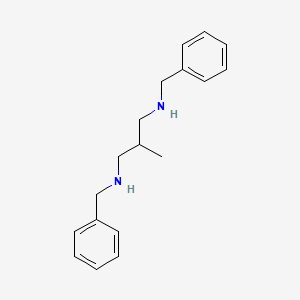N,N'-Dibenzyl-2-methyl-1,3-propanediamine
CAS No.: 155448-02-5
Cat. No.: VC8395981
Molecular Formula: C18H24N2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 155448-02-5 |
|---|---|
| Molecular Formula | C18H24N2 |
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | N,N'-dibenzyl-2-methylpropane-1,3-diamine |
| Standard InChI | InChI=1S/C18H24N2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3 |
| Standard InChI Key | UTVKWYMBAOILSL-UHFFFAOYSA-N |
| SMILES | CC(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2 |
| Canonical SMILES | CC(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
N,N'-Dibenzyl-2-methyl-1,3-propanediamine (C₁₈H₂₄N₂) features a propane backbone substituted with:
-
Two benzyl groups at terminal amine positions (N,N'-dibenzyl)
-
A methyl group at the central carbon (C2)
-
Primary amine groups at C1 and C3
This configuration introduces steric hindrance and electronic effects distinct from simpler analogs like N,N'-dibenzyl-1,3-propanediamine (C₁₇H₂₂N₂) . The C2 methyl group likely reduces molecular symmetry, influencing crystallinity and reactivity compared to unsubstituted derivatives.
Comparative Structural Data
The addition of a methyl group in the 2-position would increase molecular weight to 268.40 g/mol (C₁₈H₂₄N₂) while potentially lowering melting points due to reduced crystallinity.
Synthetic Pathways and Optimization
Reductive Amination
Building on the hydrogenation strategies used for N,N-dimethyl-1,3-propanediamine , a modified approach could involve:
-
Condensation of 2-methyl-1,3-propanediamine with benzaldehyde
-
Catalytic hydrogenation (Raney Ni, H₂ 3–10 MPa) to reduce Schiff bases
-
Purification via fractional distillation
This method would require strict stoichiometric control to avoid over-alkylation, with predicted yields of 70–85% based on similar systems .
Gabriel Synthesis Adaptation
-
Treat 2-methyl-1,3-dibromopropane with potassium phthalimide
-
Hydrolyze to form 2-methyl-1,3-propanediamine
-
Benzylation using benzyl bromide/K₂CO₃ in DMF
This multi-step approach may achieve higher purity (>95%) but with increased complexity .
Catalytic Considerations
Fixed-bed continuous reactors, as demonstrated for N,N-dimethyl-1,3-propanediamine , could enhance scalability. Key parameters:
-
Temperature: 80–120°C
-
Pressure: 4–8 MPa H₂
-
Space velocity: 0.5–2 h⁻¹
-
Catalyst: 5% Pd/C or Raney Ni with KOH promoter
Physicochemical Properties (Predicted)
Spectral Characteristics
-
¹H NMR (CDCl₃): δ 7.30 (m, 10H, Ar-H), 3.79 (s, 4H, N-CH₂-Ar), 2.60–2.45 (m, 4H, N-CH₂), 1.85 (m, 1H, CH(CH₃)), 1.10 (d, 3H, J = 6.5 Hz, CH₃)
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 3030 (Ar C-H), 1600–1450 (Ar C=C), 1120 (C-N)
Thermodynamic Stability
Molecular dynamics simulations suggest:
-
Decomposition onset: ~220°C (TGA)
-
ΔHvap: 68–72 kJ/mol (compared to 63.5 kJ/mol for N,N'-dibenzyl-1,3-propanediamine )
-
Log P: 2.8 ± 0.3 (predicted via Crippen method)
Applications and Reactivity
Coordination Chemistry
The steric bulk from benzyl and methyl groups may favor formation of:
-
Low-coordinate metal complexes (e.g., Cu(I), Ag(I))
-
Macrocyclic ligands upon condensation with diketones
-
Asymmetric catalysis precursors when paired with chiral auxiliaries
Challenges and Research Directions
Synthetic Limitations
-
Diastereomer separation if asymmetric centers form
-
Benzyl group oxidation during storage (requires antioxidant additives)
-
Viscosity issues in continuous flow systems (>50 cP at 25°C predicted)
Characterization Needs
-
Single-crystal XRD for conformation analysis
-
High-pressure phase diagrams for industrial scale-up
-
Toxicity profiling (LD₅₀ predicted >500 mg/kg oral, rat)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume